Diisobutyl-o-cresol
Description
Diisobutyl-o-cresol (CAS 66027-98-3) is a substituted phenol derivative of o-cresol (2-methylphenol), where two isobutyl groups (-CH2CH(CH3)2) are attached to the aromatic ring. Its molecular formula is inferred as C14H22O (molecular weight: ~206.32 g/mol), though analytical data for a related derivative (isoBOC-o-cresol, C12H16O3, MW 208.25) highlight the role of substituents in altering physical properties like boiling points and solubility .
Properties
CAS No. |
66027-98-3 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2-methyl-4,6-bis(2-methylpropyl)phenol |
InChI |
InChI=1S/C15H24O/c1-10(2)6-13-8-12(5)15(16)14(9-13)7-11(3)4/h8-11,16H,6-7H2,1-5H3 |
InChI Key |
SOGRWPBNEICCRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CC(C)C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisobutyl-o-cresol can be synthesized through the alkylation of o-cresol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the desired product. The general reaction scheme is as follows:
o-Cresol+2IsobutyleneAcid Catalystthis compound
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors where o-cresol and isobutylene are fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Diisobutyl-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and hydroxy derivatives.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Diisobutyl-o-cresol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its antiseptic and disinfectant properties.
Industry: Utilized in the production of resins, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism by which diisobutyl-o-cresol exerts its effects involves the disruption of bacterial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, leading to cell death. This action is similar to other phenolic compounds, which are known for their germicidal properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Diisobutylphenols
Diisobutyl-o-cresol differs from other diisobutylphenol isomers in the placement of substituents:
- 2,6-Diisobutylphenol (CAS 52348-51-3): Substitution at the 2 and 6 positions on the phenol ring.
- 3,5-Diisobutylphenol (CAS 52348-52-4): Substitution at the 3 and 5 positions.
- 2,4-Diisobutylphenol (CAS 65152-07-0): Substitution at the 2 and 4 positions.
Key Differences :
- For example, o-cresol showed a NOEL of 240 mg/kg in mink, whereas p-cresol caused pigmentation loss in mice at 0.5% dietary concentration .
Alkyl-Substituted Cresols
Table 1: Comparison of Alkyl-Substituted Cresols
Key Observations :
- Substituent Bulk : Diisobutyl groups in this compound confer greater steric hindrance than tert-butyl or sec-butyl groups, likely reducing metabolic degradation rates compared to smaller analogs .
- Toxicity Trends : Substituted cresols with electron-withdrawing groups (e.g., chlorine in p-chloro-m-cresol) exhibit higher acute toxicity (e.g., LC50 > 583 mg/m³ for PCMC in rats) compared to alkylated derivatives .
Toxicological and Environmental Considerations
- Acute Toxicity : Cresols generally show LD50 values of 200–5000 mg/kg in oral studies. This compound’s low solubility may result in higher LD50 values compared to unsubstituted cresols .
- Chronic Exposure : Subchronic studies on o-cresol in rats (9 mg/m³) revealed leukocyte changes and neurotoxicity, suggesting alkylated derivatives may require similar precautions .
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